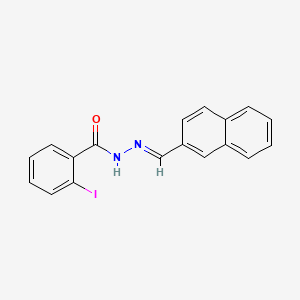

![molecular formula C16H21N3O3S2 B5502855 N-[(3S*,4R*)-1-(1,3-苯并噻唑-6-酰基)-4-丙基-3-吡咯烷基]甲磺酰胺](/img/structure/B5502855.png)

N-[(3S*,4R*)-1-(1,3-苯并噻唑-6-酰基)-4-丙基-3-吡咯烷基]甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide is a chemical compound that may exhibit interesting biological activities given its complex structure. The interest in such compounds often arises from their potential interactions with biological systems, based on their molecular framework and functional groups.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves strategic functionalization of the core structure to introduce sulfonamide groups. Techniques such as the use of methanesulfonic acid/SiO2 for the synthesis of benzothiazoles highlight the importance of sulfonamides in medicinal chemistry and their versatile synthetic routes (Sharghi & Asemani, 2009).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides reveals a variety of conformations and intermolecular interactions, such as hydrogen bonding, which can significantly influence their biological activity and solubility. The crystal structure of N-3-Pyridinyl-methanesulfonamide showcases how sulfonamide derivatives can adopt specific molecular conformations conducive to forming stable crystal structures through hydrogen bonding (Dodoff, Varga, & Kovala-Demertzi, 2004).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, displaying a wide range of chemical properties. For instance, the mesylation reactions involving 1H-Benzotriazol-1-yl methanesulfonate highlight the chemical versatility of sulfonamides, allowing for selective functional group transformations (Kim et al., 1999).

科学研究应用

分子和超分子结构

对甲磺酰胺衍生物的研究,包括对分子和超分子结构的研究,提供了对化合物化学性质和潜在应用的见解,例如 N-[(3S*,4R*)-1-(1,3-苯并噻唑-6-酰基)-4-丙基-3-吡咯烷基]甲磺酰胺。例如,对 N-[2-(吡啶-2-基)乙基]甲磺酰胺和相关化合物的研究报告了对其分子结构的详细分析,展示了扭转角和氢键模式的变化,这些变化可能影响其反应性和作为金属配位中的配体的潜力 (Danielle L Jacobs 等,2013)。

催化应用

另一个研究领域集中于磺酰胺衍生物的催化性能。例如,研究评估了 Cp*Ir(吡啶磺酰胺)Cl 预催化剂在酮的无碱转移氢化中的用途,证明了这些配合物在空气中催化的效率和实用性,并且不需要碱性添加剂或卤化物萃取剂,突出了它们在绿色化学应用中的潜力 (A. Ruff 等,2016)。

苯并噻唑的合成

使用甲磺酸/SiO2 从羧酸合成苯并噻唑的研究表明了一种生产 2-取代芳香族和脂族苯并噻唑的有效方法。此过程突出了甲磺酸在促进杂环化合物合成中的多功能性,这可能适用于为 N-[(3S*,4R*)-1-(1,3-苯并噻唑-6-酰基)-4-丙基-3-吡咯烷基]甲磺酰胺的衍生物创造各种研究目的 (H. Sharghi & O. Asemani,2009)。

属性

IUPAC Name |

N-[(3S,4R)-1-(1,3-benzothiazole-6-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-3-4-12-8-19(9-14(12)18-24(2,21)22)16(20)11-5-6-13-15(7-11)23-10-17-13/h5-7,10,12,14,18H,3-4,8-9H2,1-2H3/t12-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHHXXBMSQXOFL-TZMCWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5502878.png)